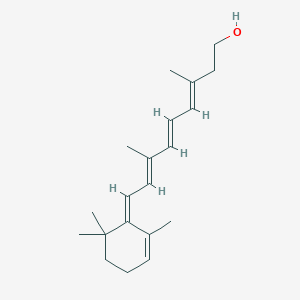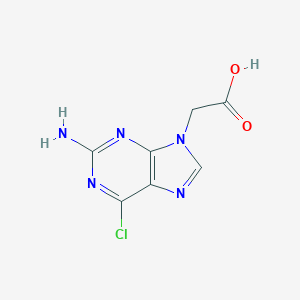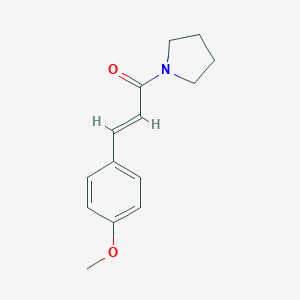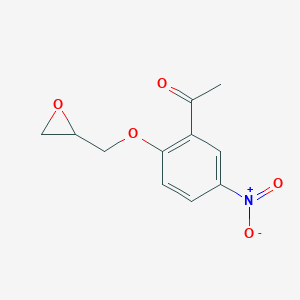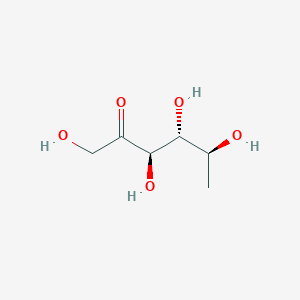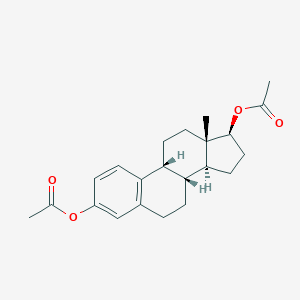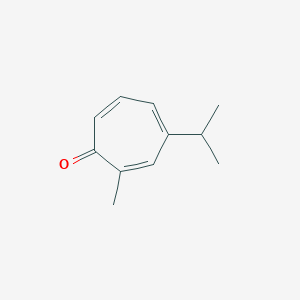
2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one, also known as musk ketone, is a synthetic compound commonly used in the fragrance industry. It is a yellowish powder with a musky odor and is highly valued for its long-lasting scent. Over the years, this compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is not fully understood, but it is believed to interact with various receptors in the body, including the opioid and cannabinoid receptors. This interaction leads to the activation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Musk ketone has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has been shown to have potential anti-cancer properties, with promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
Musk ketone is a highly versatile compound that can be used in various laboratory experiments. Its unique chemical properties make it a valuable tool in the study of various biological processes. However, like any other compound, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has its limitations. One of the main limitations of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is its high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone and its potential therapeutic benefits. Finally, there is a need for more research on the safety and toxicity of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone, especially in the context of its potential use in medicine.
Conclusion:
In conclusion, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is a highly versatile compound with potential applications in various fields. Its unique chemical properties make it a valuable tool in scientific research, and its potential therapeutic benefits make it a promising candidate for the treatment of various conditions. However, further research is needed to fully understand the mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone and its potential applications.
Synthesemethoden
The synthesis of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone involves several steps, including the reaction of 2,4,6-trinitrotoluene with propan-2-ol, followed by hydrogenation and cyclization. The final product is obtained after purification and crystallization. This process is highly efficient and yields a high-quality product suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Musk ketone has been extensively studied for its potential applications in various fields, including the fragrance industry, medicine, and agriculture. In the fragrance industry, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is used as a fixative in perfumes and other scented products. It is highly valued for its long-lasting scent and ability to enhance the fragrance of other compounds.
In the medical field, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has been studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has been studied for its potential anti-cancer properties, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
143768-61-0 |
|---|---|
Produktname |
2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(12)9(3)7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
ZJNKLCZTEWTMIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=CC1=O)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=CC1=O)C(C)C |
Synonyme |
2,4,6-Cycloheptatrien-1-one,2-methyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



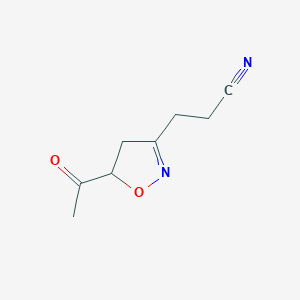
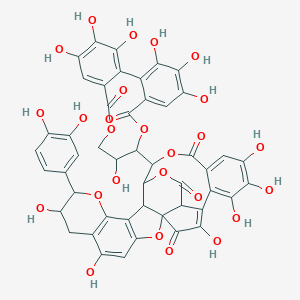

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

